molecular formula C16H25N3O2S B2572430 N-(tert-butyl)-4-((thiophene-2-carboxamido)methyl)piperidine-1-carboxamide CAS No. 1235235-37-6

N-(tert-butyl)-4-((thiophene-2-carboxamido)methyl)piperidine-1-carboxamide

Cat. No. B2572430
M. Wt: 323.46
InChI Key: ZPYASKHFYOYMQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-4-((thiophene-2-carboxamido)methyl)piperidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This compound is known to target specific enzymes within the body, which are involved in the regulation of cell growth and immune response.

Scientific Research Applications

Synthesis and Polymer Research

  • The study by Hsiao et al. (2000) discusses the synthesis of polyamides with flexible main-chain ether linkages, demonstrating the utility of similar tert-butyl and piperidine derivatives in creating materials with high thermal stability and good solubility in polar solvents. These materials could be used in high-performance applications due to their thermal properties and ease of processing (Hsiao, Yang, & Chen, 2000).

Medicinal Chemistry

  • Aicher et al. (2000) explored secondary amides of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, including compounds with tert-butyl and piperidine structures, as inhibitors of pyruvate dehydrogenase kinase. This work contributes to the understanding of biochemical pathways and the development of therapeutic agents targeting metabolic disorders (Aicher et al., 2000).

Chemical Modification and Biological Evaluation

  • Nie et al. (2020) conducted chemical modification and evaluated the analgesic activity of compounds structurally related to N-(tert-butyl)-4-((thiophene-2-carboxamido)methyl)piperidine-1-carboxamide. This research illustrates the potential of such compounds in the development of new therapeutic agents for chronic pain management, highlighting the importance of structural modification in enhancing pharmacological profiles (Nie et al., 2020).

Crystallography and Structural Analysis

  • The crystal structure analysis by Sanjeevarayappa et al. (2015) of a similar compound provides insights into the molecular geometry and potential interactions in crystalline forms. Such studies are crucial for understanding compound stability, reactivity, and potential drug design applications (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Enantioselective Synthesis

  • The work by Imamoto et al. (2012) on the synthesis of rigid P-chiral phosphine ligands showcases the application of tert-butyl and piperidine derivatives in catalyzing asymmetric hydrogenation. This research is significant for the development of enantioselective synthesis methods, which are fundamental in creating optically active pharmaceuticals (Imamoto et al., 2012).

properties

IUPAC Name

N-tert-butyl-4-[(thiophene-2-carbonylamino)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2S/c1-16(2,3)18-15(21)19-8-6-12(7-9-19)11-17-14(20)13-5-4-10-22-13/h4-5,10,12H,6-9,11H2,1-3H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYASKHFYOYMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)-4-((thiophene-2-carboxamido)methyl)piperidine-1-carboxamide

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